1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUSOYYMQWKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 6-chloro-2-cyclopropylpyrimidin-4-yl group. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects such as:
- Antimicrobial Activity : It has shown potential in inhibiting microbial growth by interfering with essential cellular processes.
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, making it a candidate for treating neurological disorders .
Biological Activity Spectrum
Research indicates that this compound exhibits a broad spectrum of biological activities:
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar piperidine derivatives, providing insights into their pharmacological potential:
- Antimicrobial Evaluation : A study demonstrated that compounds structurally similar to this compound exhibited significant antimicrobial activity against various pathogens, with some showing efficacy comparable to ciprofloxacin and fluconazole .
- In Silico Studies : Computer-aided evaluations have predicted that piperidine derivatives can affect multiple targets, including enzymes and receptors involved in cancer and CNS diseases. These findings highlight the versatility of such compounds in drug design .
- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives bind effectively to target proteins, suggesting mechanisms through which they exert their biological effects. This approach aids in rational drug design for developing new therapeutic agents .
Comparison with Related Compounds
The unique structural features of this compound differentiate it from other piperidine derivatives:
| Compound | Key Features |
|---|---|
| Piperidin derivatives | Share the piperidine structure but differ in substituents. |
| Cyclopropylpyrimidine derivatives | Known for antimicrobial and antiviral properties. |
| 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin | Similar structure with differing functional groups affecting activity. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s unique attributes include:
- Cyclopropyl substituent : Introduces conformational rigidity and lipophilicity, which may enhance metabolic stability.
- Piperidin-3-ol moiety : The hydroxyl group enables hydrogen bonding, critical for target engagement.
Comparison Table of Analogues
The following table summarizes critical differences between the target compound and structurally related analogues:
Detailed Analysis of Analogues
Chloroquinoline-Based Analogues ()
The HCQ analogue 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol demonstrates higher binding affinity to the SARS-CoV-2 spike protein compared to hydroxychloroquine (HCQ), attributed to its dual piperidine rings and extended aromatic system . However, the quinoline scaffold increases molecular weight (C₁₉H₂₃ClN₄O vs. C₁₂H₁₅ClN₃O) and may reduce solubility.
Pyrrolidine vs. Piperidine Derivatives ()
Replacing piperidine with pyrrolidine (e.g., (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol) reduces ring size from six- to five-membered, altering the spatial orientation of the hydroxyl group. The (R)-enantiomer’s stereochemistry may enhance target specificity but limit broad-spectrum activity .
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Binding Affinity: Quinoline-based analogues show superior spike protein binding , but pyrimidine derivatives like the target compound may excel in targets requiring compact ligands.
- Safety: The augmented safety profile of chloroquinoline analogues suggests that structural simplification (e.g., pyrimidine cores) could further reduce toxicity.
- Stereochemistry : Enantiomeric forms (e.g., ’s (R)-isomer) highlight the need for chiral resolution in optimizing activity.
Q & A
Q. What are the key considerations for designing a synthetic route for 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol?
Answer: Designing a synthetic route requires optimizing reaction conditions (e.g., solvent selection, temperature, and catalysts) and protecting sensitive functional groups. For example, cyclopropane ring stability under acidic/basic conditions must be evaluated. Purification methods, such as column chromatography or recrystallization, should align with the compound’s solubility. Refer to analogous synthesis protocols for pyrimidine-piperidine hybrids, which emphasize stepwise coupling and intermediate characterization using NMR and mass spectrometry .
Q. Which analytical techniques are recommended for confirming the purity of this compound post-synthesis?
Answer: High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, as demonstrated in pharmacopeial assays using ammonium acetate buffers (pH 6.5) to enhance peak resolution . Complementary techniques include:
Q. What emergency procedures should be in place for accidental exposure to this compound?
Answer: Follow standardized safety protocols:
- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye exposure: Flush with saline solution for 10–15 minutes; seek medical evaluation if irritation persists .
- Inhalation: Relocate to fresh air; administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of the cyclopropane ring in this compound under varying reaction conditions?
Answer: Density functional theory (DFT) calculations can map the electronic structure of the cyclopropane ring, identifying susceptibility to ring-opening reactions. Key steps include:
- Geometry optimization: Using software like Gaussian to model ground-state structures.
- Reactivity descriptors: Analyzing Fukui indices to predict nucleophilic/electrophilic attack sites.
- Solvent effects: Incorporating polarizable continuum models (PCM) to simulate solvation .
Q. What methodologies are suitable for studying the compound’s potential interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding affinities with receptors (e.g., kinases or GPCRs).
- Surface plasmon resonance (SPR): Quantify real-time binding kinetics.
- Structure-activity relationship (SAR) studies: Synthesize analogs with modified piperidine or pyrimidine moieties and test in vitro bioactivity .
Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?
Answer:
- Variable-temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- 2D NMR techniques: Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Comparative analysis: Cross-reference with published data for structurally similar compounds (e.g., piperidine-carboxylic acid derivatives) .
Q. What strategies can address conflicting solubility data in polar solvents?
Answer:
- Standardized solvent systems: Use USP-grade solvents (e.g., DMSO, ethanol) and control temperature/humidity during testing.
- High-throughput screening: Employ automated platforms to test solubility across pH gradients.
- Co-solvency studies: Evaluate solubility enhancement via PEG or cyclodextrin additives .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Answer:
- Hypothesis-driven design: Link reactivity to frontier molecular orbital (FMO) theory, predicting electron-deficient sites for substitution.
- Kinetic isotope effects (KIE): Probe reaction mechanisms (e.g., SN1 vs. SN2) using deuterated analogs.
- Computational validation: Compare experimental activation energies with DFT-derived values .
Q. What experimental approaches minimize byproduct formation during piperidine ring functionalization?
Answer:
- Protecting groups: Temporarily block the 3-hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation.
- Catalytic optimization: Screen palladium or copper catalysts for cross-coupling efficiency.
- In situ monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Safety and Compliance
Q. How should researchers handle and store this compound to ensure stability?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
